![molecular formula C27H25N3O2S B11711932 5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona es un complejo compuesto orgánico conocido por su estructura química y propiedades únicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona típicamente implica la condensación de 4-(dietilamino)benzaldehído con 1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente, como el etanol, a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones .
Análisis De Reacciones Químicas
Tipos de reacciones
5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en sus derivados dihidro correspondientes.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción bencilideno.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas específicas y niveles de pH .
Productos principales
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados dihidro .
Aplicaciones Científicas De Investigación
5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y la química medicinal.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona involucra su interacción con objetivos moleculares y vías específicas. Puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a 5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona incluyen:
- 5-[4-(dietilamino)bencilideno]rodanina
- 5-(4-dietilaminobencilideno)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona .
Unicidad
Lo que distingue a 5-[4-(dietilamino)bencilideno]-1,3-difenil-2-tioxodihidropirimidina-4,6(1H,5H)-diona es su combinación única de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas específicas. Esta unicidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C27H25N3O2S |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H25N3O2S/c1-3-28(4-2)21-17-15-20(16-18-21)19-24-25(31)29(22-11-7-5-8-12-22)27(33)30(26(24)32)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3 |
Clave InChI |
HROCDVMVAKVXKD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


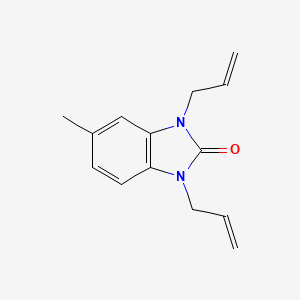
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
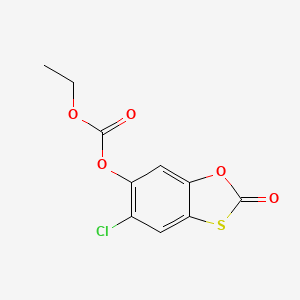

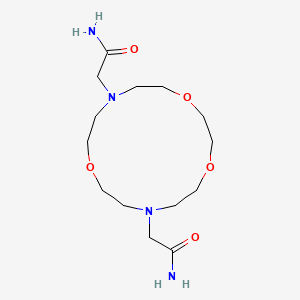

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
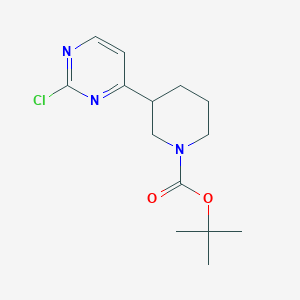
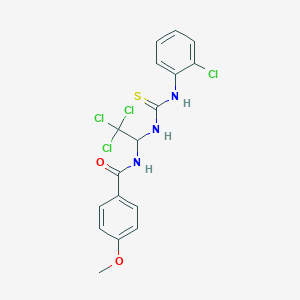
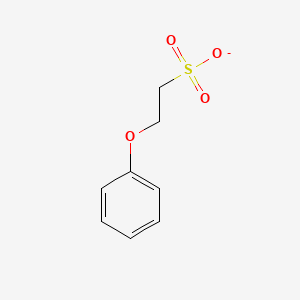


![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
